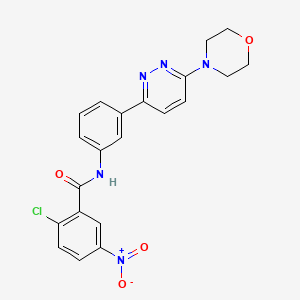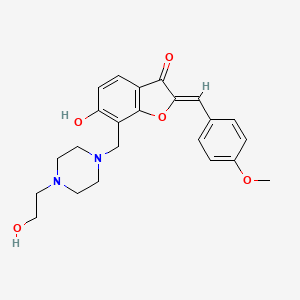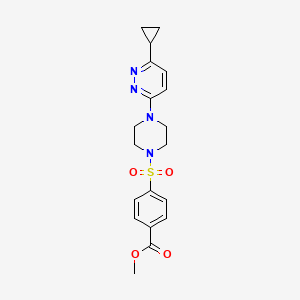![molecular formula C11H12N2O2S B2524783 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 441291-14-1](/img/structure/B2524783.png)
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The specific compound is not directly studied in the provided papers, but related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of related N-(benzo[d]thiazol-2-yl) acetamide compounds involves refluxing benzothiazoles with acetic acid . This method likely leads to the formation of amide bonds between the benzothiazole moiety and the acetic acid, resulting in the acetamide derivatives. Although the exact synthesis of "(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide" is not described, similar synthetic strategies could be employed, with modifications to introduce the methoxy and methyl substituents at the appropriate positions on the benzothiazole ring.
Molecular Structure Analysis
The molecular structure of a related compound, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, was characterized using various spectroscopic techniques, including FT-IR, UV-Vis, NMR, and X-ray diffraction . The compound crystallizes in the monoclinic space group P21/c, with specific unit cell dimensions provided. The molecular structure is further analyzed using Hirshfeld surface analysis to reveal the nature of intermolecular contacts. These techniques could similarly be applied to "(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide" to determine its molecular structure and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of the related compound was investigated using density functional theory (DFT) calculations, which included analysis of frontier molecular orbitals (FMOs), hardness, softness, and molecular electrostatic potential (MEP) . The compound exhibited more electrophilic than nucleophilic nature, suggesting a propensity to act as an electron acceptor. Charge transfer interactions with DNA bases were also studied, indicating that the compound could interact with biological molecules. These theoretical approaches could be applied to the compound of interest to predict its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals were studied, revealing that hydrogen bonding plays a significant role in the assembly of these molecules . The nature of the hydrogen-bonded assemblies varied depending on the substituent in the benzothiazole moiety. The related compounds formed different types of hydrogen-bonded motifs, which could influence their physical properties such as solubility, melting point, and crystal structure. The thermodynamic properties of a related compound were calculated at different temperatures, providing insights into the relationship between these properties and temperature . These analyses could be informative for understanding the physical and chemical properties of "(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide".
科学的研究の応用
Anticancer Activity
Research has explored the anticancer properties of derivatives structurally related to (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide. For instance, certain acetamide derivatives have shown significant anticancer activity. One study synthesized a series of compounds and found that specific derivatives exhibited high growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).
Hypoglycemic Activity
Another area of research involves the investigation into the hypoglycemic (blood sugar-lowering) effects of related compounds. Novel acetamide derivatives have been synthesized and tested in animal models, showing significant hypoglycemic activity. This highlights the potential of these compounds in the treatment or management of diabetes (Nikaljea et al., 2012).
Photodynamic Therapy for Cancer Treatment
The compound has been implicated in the synthesis of new photosensitizers for photodynamic therapy, a treatment method that uses light-activated compounds to kill cancer cells. Zinc phthalocyanine derivatives substituted with related chemical groups have been developed, showing excellent properties for photodynamic therapy, including high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Synthesis of Biologically Active Derivatives
Further research has focused on synthesizing and characterizing biologically active derivatives involving the core structure of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide. These studies aim to understand the photophysical properties and potential biological applications of these compounds. For example, the synthesis of hydrogen-bonded crystals of related N-(benzo[d]thiazol-2-yl) acetamides has provided insights into their structural and electronic properties, which could be crucial for developing new materials with specific biological activities (Balijapalli et al., 2017).
特性
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(14)12-11-13(2)10-8(15-3)5-4-6-9(10)16-11/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBWWBDWBZQLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(C=CC=C2S1)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

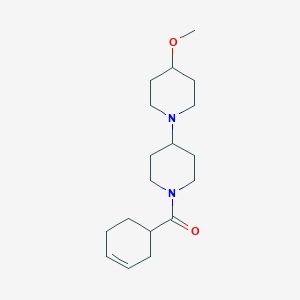
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2524703.png)
![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)

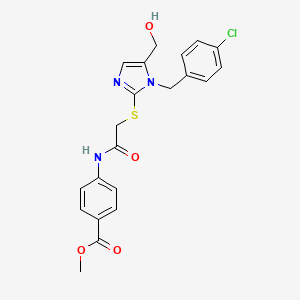

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)
![N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2524713.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2524716.png)
